N-methoxyformamide
CAS No.: 34005-41-9
Cat. No.: VC3835029
Molecular Formula: C2H5NO2
Molecular Weight: 75.07 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34005-41-9 |
|---|---|
| Molecular Formula | C2H5NO2 |
| Molecular Weight | 75.07 g/mol |
| IUPAC Name | N-methoxyformamide |
| Standard InChI | InChI=1S/C2H5NO2/c1-5-3-2-4/h2H,1H3,(H,3,4) |
| Standard InChI Key | BYYUJTPNKCFZST-UHFFFAOYSA-N |
| SMILES | CONC=O |
| Canonical SMILES | CONC=O |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
N-Methoxyformamide (C₂H₅NO₂) features a formamide backbone where the nitrogen atom is substituted with a methoxy group (–OCH₃). The planar amide group and the methoxy substituent create a polar molecule with a dipole moment of approximately 3.2 D, calculated from its SMILES representation (CONC=O) . The molecule’s geometry allows for resonance stabilization between the carbonyl oxygen and the nitrogen lone pair, though the methoxy group slightly distorts this conjugation due to steric and electronic effects .
Physicochemical Data
Table 1 summarizes key physicochemical parameters derived from experimental and computational studies:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 75.06660 g/mol | |
| Exact Mass | 75.03200 g/mol | |
| PSA (Polar Surface Area) | 41.82 Ų | |
| LogP (Partition Coefficient) | 0.134 | |
| Boiling Point | Not reported | – |
| Density | Not reported | – |
The compound’s moderate LogP value indicates balanced hydrophilicity and lipophilicity, making it soluble in polar aprotic solvents like dimethylformamide (DMF) and acetonitrile . Its high polar surface area (41.82 Ų) suggests strong hydrogen-bonding capacity, which influences its reactivity in nucleophilic substitutions .
Synthesis and Manufacturing
Historical Synthesis
The earliest documented synthesis, reported by Biddle in 1905, involves the reaction of formamide with methoxyamine under acidic conditions :
This method yielded N-methoxyformamide with ~65% efficiency but required prolonged reaction times (48–72 hours) and generated ammonia as a byproduct .
Modern Approaches
Recent patents describe catalytic dehydrogenation strategies akin to those used for N-methylformamide production . For example, methanol vapor is dehydrogenated over a Cu-Zn-Al oxide catalyst at 150–350°C to form methyl formate, which subsequently reacts with methoxyamine in a two-step process . This method achieves higher yields (≥80%) and enables continuous production, though catalyst deactivation remains a challenge after ~2 years of use .
Applications in Organic Synthesis
Carbamoylation Reagent
N-Methoxyformamide serves as a precursor in the synthesis of N-(diethylcarbamoyl) derivatives, which are pivotal in constructing ureas and carbamates . For instance, its reaction with diethylamine under mild conditions (20–60°C, 0.1–0.6 MPa) produces N-(diethylcarbamoyl)-N-methoxyformamide, a key intermediate in agrochemical manufacturing .
Solvent Properties
With a dielectric constant of ~35, N-methoxyformamide acts as a polar aprotic solvent in reactions requiring high polarity but low conductivity, such as electrochemical synthesis and polymer electrolyte formulations . Its amphiprotic nature facilitates the stabilization of zwitterionic intermediates in peptide coupling reactions .
Future Perspectives
Green Chemistry Innovations
Advances in catalytic systems, such as non-noble metal catalysts or enzymatic amidation, may improve the sustainability of N-methoxyformamide production. Pilot-scale studies using bio-based methoxyamine precursors could reduce reliance on petrochemical feedstocks .
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